

Technical Guide: Synergistic Profiling of BAY 1143572 (Atuveciclib)

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Compound of Interest

Compound Name: BAY1143572

Cat. No.: B1574164

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Executive Summary

BAY 1143572 (Atuveciclib) represents a class of highly selective, orally available P-TEFb (Positive Transcription Elongation Factor b) inhibitors.[1][2] Unlike first-generation pan-CDK inhibitors (e.g., Alvocidib), BAY 1143572 specifically targets the CDK9/Cyclin T1 complex.

Its primary mechanism of action—blocking the transcriptional elongation of short-lived anti-apoptotic proteins (MCL-1, MYC)—makes it a potent "sensitizer" for combination therapies. While clinical development was impacted by the narrow therapeutic windows characteristic of CDK9 inhibition, BAY 1143572 remains a critical chemical probe for validating transcriptional blockade strategies in Acute Myeloid Leukemia (AML) and solid tumors.

This guide provides a comparative analysis of its performance against standard CDK inhibitors and details experimentally validated synergistic combinations.

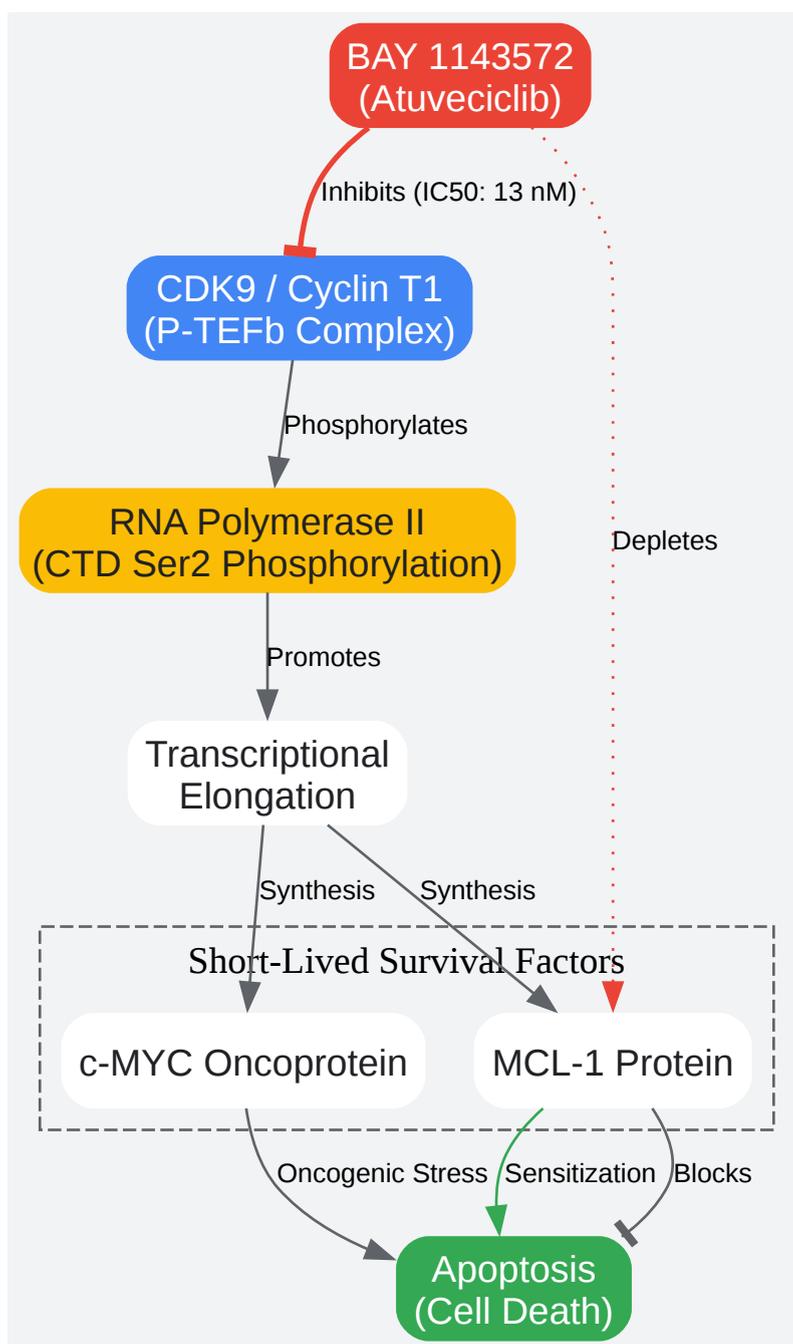
Mechanistic Foundation: The P-TEFb Blockade

To understand the synergy, one must understand the "Pause-Release" mechanism. CDK9 phosphorylates the Carboxy-Terminal Domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2.[2] This phosphorylation releases RNAPII from promoter-proximal pausing, allowing productive elongation of mRNA.[2]

The Vulnerability: Oncogenes like MYC and survival factors like MCL1 have extremely short mRNA and protein half-lives. They require constant, high-rate transcription. BAY 1143572

interrupts this supply line, causing rapid depletion of these proteins while housekeeping genes (with more stable mRNA) remain largely unaffected.

Diagram 1: Mechanism of Action & Apoptotic Priming



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Caption: BAY 1143572 inhibits CDK9, preventing RNAPII phosphorylation.[3] This selectively depletes short-lived MCL-1 and MYC proteins, removing the "brakes" on apoptosis.

Comparative Analysis: Selectivity Profiles

A major hurdle in CDK inhibitor development is off-target toxicity (e.g., neutropenia caused by CDK2 inhibition). BAY 1143572 was engineered for high selectivity against CDK9.[2][4][5]

Table 1: BAY 1143572 vs. Alternative CDK Inhibitors

| Feature | BAY 1143572 (Atuveciclib) | Dinaciclib | Alvocidib (Flavopiridol) |
|-----------------------------------|---|---|---|
| Primary Target | CDK9 (Highly Selective) | Pan-CDK (1, 2, 5,[2] 9) | Pan-CDK (1, 2, 4, 6, 7, 9) |
| CDK9 IC50 | 13 nM | ~1–4 nM | ~3–6 nM |
| Selectivity Ratio(CDK2 / CDK9) | 100 (Favors CDK9) | ~1–2 (Poor selectivity) | < 10 (Poor selectivity) |
| Off-Target Risks | Low CDK2-mediated toxicity; narrower therapeutic window due to potent general transcription inhibition. | High myelosuppression due to CDK1/2 inhibition. | High gastrointestinal and cytotoxic side effects. |
| Clinical Status | Phase I (Discontinued/Stalled) | Phase III (Discontinued) | Approved (AML - as Alvocidib) |

Expert Insight: While Dinaciclib is more potent in absolute terms, its lack of selectivity hits cell cycle kinases (CDK1/2), causing broad cytotoxicity. BAY 1143572 allows for the dissection of transcriptional dependency (CDK9) versus cell cycle dependency (CDK1/2).

Synergistic Combinations

The therapeutic value of BAY 1143572 lies in Synthetic Lethality. By degrading survival proteins, it lowers the apoptotic threshold for partner drugs.

A. The "MCL-1 Trap": Combination with Venetoclax (BCL-2 Inhibitor)[3]

- Context: Acute Myeloid Leukemia (AML).[6][7][8][9][10]

- The Problem: Venetoclax targets BCL-2. Tumor cells develop resistance by upregulating MCL-1, an alternative anti-apoptotic protein that Venetoclax cannot bind.
- The Synergy: BAY 1143572 transcriptionally represses MCL-1.
 - Result: The tumor cell loses both BCL-2 (blocked by Venetoclax) and MCL-1 (blocked by BAY 1143572), leading to massive apoptosis.
- Data: Preclinical models show Combination Index (CI) values < 0.5 (indicating strong synergy) in MOLM-13 and MV4-11 AML cell lines.

B. Transcriptional Collapse: Combination with Cytarabine (Ara-C)

- Context: Standard-of-care AML chemotherapy.[6]
- Mechanism: Cytarabine induces DNA damage. The cell attempts to repair this damage by transcribing DNA repair genes (e.g., ATM, CHK1).
- The Synergy: BAY 1143572 prevents the transcriptional upregulation of these repair genes. The cell is left with DNA damage it cannot repair, forcing it into apoptosis.

Experimental Protocol: Validating Synergy

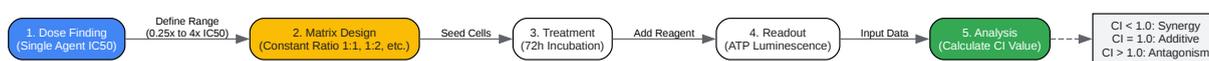
To objectively measure synergy, researchers must avoid the common pitfall of assuming "additive effects" are synergistic. The Chou-Talalay Method is the gold standard.

Workflow: In Vitro Synergy Assessment

Reagents Required:

- BAY 1143572 (dissolved in DMSO).
- Partner Drug (e.g., Venetoclax).[3][6][7][8][9]
- CellTiter-Glo® (ATP-based viability assay).
- CompuSyn Software (or R package synergyfinder).

Diagram 2: Experimental Workflow



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Caption: Step-by-step workflow for determining the Combination Index (CI) using the Chou-Talalay method.

Step-by-Step Protocol

- Single Agent Curves: Treat cells with BAY 1143572 (0.1 nM – 1000 nM) and Partner Drug separately to establish accurate IC50 values.
- Combination Matrix: Design a "Constant Ratio" combination. If IC50 of Drug A is 10 nM and Drug B is 100 nM, mix them at a 1:10 fixed ratio.
- Seeding: Plate cells (e.g., 2,000 cells/well in 384-well plates) and treat for 72 hours.
- Data Processing: Convert raw luminescence to "Fraction Affected" (Fa).
- Calculation: Use the median-effect equation:
 - (D)1 / (D)2: Doses used in combination.^{[3][6][7][8][11][12][13]}
 - (Dx)1 / (Dx)2: Doses required alone to produce the same effect.

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